2-Propenamide, N-[5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]-2-[methyl[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)-3-pyridinyl]- 2-Propenamide, N-[5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]-2-[methyl[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)-3-pyridinyl]-
Brand Name: Vulcanchem
CAS No.: 2412155-74-7
VCID: VC16028066
InChI: InChI=1S/C27H29F3N8O2/c1-5-23(39)33-20-14-21(25(40-16-27(28,29)30)36-24(20)37(3)13-12-31-2)35-26-32-11-10-19(34-26)18-15-38(4)22-9-7-6-8-17(18)22/h5-11,14-15,31H,1,12-13,16H2,2-4H3,(H,33,39)(H,32,34,35)
SMILES:
Molecular Formula: C27H29F3N8O2
Molecular Weight: 554.6 g/mol

2-Propenamide, N-[5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]-2-[methyl[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)-3-pyridinyl]-

CAS No.: 2412155-74-7

Cat. No.: VC16028066

Molecular Formula: C27H29F3N8O2

Molecular Weight: 554.6 g/mol

* For research use only. Not for human or veterinary use.

2-Propenamide, N-[5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]-2-[methyl[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)-3-pyridinyl]- - 2412155-74-7

Specification

CAS No. 2412155-74-7
Molecular Formula C27H29F3N8O2
Molecular Weight 554.6 g/mol
IUPAC Name N-[5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide
Standard InChI InChI=1S/C27H29F3N8O2/c1-5-23(39)33-20-14-21(25(40-16-27(28,29)30)36-24(20)37(3)13-12-31-2)35-26-32-11-10-19(34-26)18-15-38(4)22-9-7-6-8-17(18)22/h5-11,14-15,31H,1,12-13,16H2,2-4H3,(H,33,39)(H,32,34,35)
Standard InChI Key OYVNKZAYJFLKCX-UHFFFAOYSA-N
Canonical SMILES CNCCN(C)C1=NC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)OCC(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

AST5902 features a complex structure with multiple functional groups critical for its biological activity:

  • Core scaffold: A pyridine ring substituted with a trifluoroethoxy group (-OCH₂CF₃) at the 6-position.

  • Indole-pyrimidine moiety: A 4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl group linked via an amino bridge.

  • Acrylamide side chain: A propenamide group enabling covalent binding to EGFR’s cysteine-797 residue.

  • Methylaminoethyl substituent: A methyl[2-(methylamino)ethyl]amino group enhancing solubility and target affinity.

The molecular formula is C₂₇H₂₉F₃N₈O₂, with a molar mass of 554.57 g/mol .

Physicochemical Characteristics

PropertyValueSource
Solubility31.25 mg/mL in DMSO
Storage Conditions4°C, protected from moisture
AppearanceLight yellow to yellow solid
StabilityStable under recommended storage

The trifluoroethoxy group enhances hydrophobicity, facilitating blood-brain barrier penetration, a critical feature for treating CNS metastases .

Synthesis and Metabolic Pathways

Biosynthesis from Alflutinib

AST5902 is primarily formed via CYP3A4-mediated demethylation of alflutinib (Figure 1). This metabolic step occurs in the liver, converting the parent drug into its active metabolite while preserving the acrylamide group essential for covalent EGFR binding .

Key steps:

  • Demethylation: Removal of a methyl group from alflutinib’s pyridine ring.

  • Oxidation: Minor pathways involving cytochrome P450 enzymes contribute to secondary metabolites.

Industrial Synthesis

While proprietary details are undisclosed, industrial production involves:

  • Multi-step organic synthesis: Starting from 4-(1-methylindol-3-yl)pyrimidin-2-amine.

  • Purification: Chromatography and crystallization to achieve >99% purity .

Pharmacological Profile

Mechanism of Action

AST5902 irreversibly inhibits EGFR by:

  • Covalent Binding: The acrylamide group forms a bond with cysteine-797 in EGFR’s kinase domain .

  • Hydrophobic Interactions: The trifluoroethoxy group stabilizes binding within EGFR’s hydrophobic pocket .

  • Selectivity: Preferential inhibition of EGFR T790M and L858R mutants over wild-type EGFR (IC₅₀: 1.2–2.9 nM vs. 162.6 nM) .

Antineoplastic Activity

  • In vitro: AST5902 inhibits NSCLC cell lines (e.g., PC-9, H1975) with IC₅₀ values of 6.1–18 nM, surpassing osimertinib’s potency in some models .

  • In vivo: In xenograft models, 10 mg/kg AST5902 induced complete tumor regression, comparable to alflutinib .

Clinical Applications

NSCLC with EGFR Mutations

AST5902 contributes to the efficacy of alflutinib in:

  • First-line therapy: Superior progression-free survival (PFS) vs. gefitinib (HR: 0.44; p<0.001) .

  • CNS metastases: Brain-to-plasma ratio (Kp) of 0.54, indicating significant CNS penetration .

Resistance Mitigation

  • T790M/C797S mutations: AST5902 retains activity against EGFR C797S in vitro, a common osimertinib resistance mechanism .

Pharmacokinetics and Drug Interactions

Absorption and Distribution

  • Peak Plasma Concentration (Cₘₐₓ): 50.26 ng/mL at 6–10 hours post-dose .

  • Bioavailability: 62% of total active ingredients (alflutinib + AST5902) .

  • Protein Binding: 92% bound to human plasma proteins .

Metabolism and Excretion

  • Primary Route: Hepatic CYP3A4-mediated oxidation .

  • Elimination Half-life (t₁/₂): 48–72 hours, supporting once-daily dosing .

  • Excretion: Feces (68%), urine (22%) .

Drug-Drug Interactions

Interacting DrugEffect on AST5902 ExposureClinical Implication
Rifampicin (CYP3A4 inducer)↓ AUC by 62%Avoid concurrent use
Itraconazole (CYP3A4 inhibitor)↑ AUC by 2.1-foldMonitor for toxicity

Comparative Analysis with Other EGFR Inhibitors

ParameterAST5902OsimertinibGefitinib
Target SpecificityEGFR T790M/L858REGFR T790MEGFR WT
CNS Penetration (Kp)0.540.210.03
IC₅₀ (T790M, nM)1.212.9>1000
Resistance to C797SYesNoNo

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